molecular formula C13H12FN5O B3011614 7-(1-(4-Fluorophenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-amine CAS No. 339097-09-5

7-(1-(4-Fluorophenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-amine

Cat. No. B3011614
CAS RN: 339097-09-5
M. Wt: 273.271
InChI Key: GSHODUWAPOEZEU-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . It has a molecular formula of C13H12FN5O, an average mass of 273.266 Da, and a monoisotopic mass of 273.102600 Da .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as 1,2,4 triazolo [1,5-a] pyrimidin-7-ones have been synthesized and studied for their potential as SARS-CoV-2 Main protease inhibitors .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12FN5O/c1-8(20-11-5-3-2-4-9(11)14)10-6-7-16-13-17-12(15)18-19(10)13/h2-8H,1H3,(H2,15,18) .

Scientific Research Applications

Tuberculostatic Activity

  • 4-(Het)aryl-4,7-dihydroazolopyrimidines and Tuberculostatic Activity : Structural analogs, including compounds similar to 7-(1-(4-Fluorophenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-amine, have shown promise as antituberculous agents. Researchers have synthesized these analogs and evaluated their tuberculostatic activity, analyzing structure-activity relations (Titova et al., 2019).

Anticancer Applications

  • Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines as Anticancer Agents : A study explored the synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents. The compounds were synthesized and modified for optimal activity, showing potential in inhibiting tumor growth in various models (Zhang et al., 2007).

Antimicrobial and Antifungal Activities

  • Antimicrobial and Antifungal Activities of [1,2,4]triazolo[1,5-a]pyrimidines : A study on the synthesis of 5-aryl-7-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ols revealed these compounds' potential in vitro antimicrobial and antifungal activities (Komykhov et al., 2017).

Synthesis in Supercritical Carbon Dioxide

  • Synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one in Supercritical Carbon Dioxide : This study presents the synthesis of a related compound, an intermediate in the production of the antiviral drug Triazid®, using supercritical carbon dioxide. This process offers a solvent-free and environmentally friendly approach to synthesizing similar compounds (Baklykov et al., 2019).

Fluorinated Triazolopyrimidines

  • Fluorinated [1,2,4]triazolo[1,5-a]pyrimidines and [1,2,4]triazolo[5,1-c][1,2,4]triazines : Research on the reaction of 3-R-5-amino-1,2,4-triazoles with fluorinated compounds resulted in the synthesis of fluorinated triazolopyrimidines. This study contributes to understanding the chemical properties and potential applications of fluorinated derivatives, including those similar to the compound (Ulomskiy et al., 2011).

Synthesis and Anti-epileptic Activities

  • Synthesis and in vitro Anti-epileptic Activities of [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one Derivatives : Investigating novel derivatives based on the structure of [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one, this study identified compounds with significant anti-epileptic activities in a 4-aminopyridine-induced hyperexcitability model (Ding et al., 2019).

Future Directions

Given the interest in related compounds as potential SARS-CoV-2 Main protease inhibitors , future research could explore the potential of this compound in similar applications. Further studies are needed to fully understand its synthesis, reactivity, mechanism of action, and safety profile.

properties

IUPAC Name

7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5O/c1-8(20-10-4-2-9(14)3-5-10)11-6-7-16-13-17-12(15)18-19(11)13/h2-8H,1H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHODUWAPOEZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC(=NN12)N)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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